Propyl 3-(methylthio)propionate

Catalog No.
S14303880
CAS No.
690210-31-2
M.F
C7H14O2S
M. Wt
162.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl 3-(methylthio)propionate

CAS Number

690210-31-2

Product Name

Propyl 3-(methylthio)propionate

IUPAC Name

propyl 3-methylsulfanylpropanoate

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

InChI

InChI=1S/C7H14O2S/c1-3-5-9-7(8)4-6-10-2/h3-6H2,1-2H3

InChI Key

UTOMWOGUUQOAAR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCSC

Propyl 3-(methylthio)propionate is an organic compound with the molecular formula C7H14O2SC_7H_{14}O_2S and a molecular weight of 162.25 g/mol. It is classified as an ester, specifically an alkyl ester of 3-(methylthio)propanoic acid. The compound features a propyl group attached to the carboxylate part of the molecule, which is derived from propionic acid, and a methylthio group that contributes to its unique chemical properties. The structural formula can be represented as follows:

CH3CH2CH2OC(=O)CH(CH3)SCH3\text{CH}_3-CH_2-CH_2-O-C(=O)-CH(CH_3)-S-CH_3

This compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture, due to its intriguing biological activities and chemical reactivity.

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form propionic acid and 3-(methylthio)propanol.
C7H14O2S+H2OC4H8O2S+C3H6O2\text{C}_7\text{H}_{14}\text{O}_2\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_4\text{H}_8\text{O}_2\text{S}+\text{C}_3\text{H}_6\text{O}_2
  • Transesterification: It can react with alcohols to form different esters, which is a useful reaction in biodiesel production.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Research indicates that propyl 3-(methylthio)propionate exhibits various biological activities. Compounds with similar structures often show potential antitumor effects, as seen in studies involving related methylthio compounds . These compounds may act through mechanisms such as inducing apoptosis in cancer cells or modulating metabolic pathways involved in cell proliferation.

The synthesis of propyl 3-(methylthio)propionate typically involves the esterification reaction between propionic acid and 3-(methylthio)propanol. This can be achieved by:

  • Direct Esterification: Reacting propionic acid with 3-(methylthio)propanol in the presence of a catalyst (such as sulfuric acid) under reflux conditions.
    C4H8O2+C4H10OSC7H14O2S+H2O\text{C}_4\text{H}_8\text{O}_2+\text{C}_4\text{H}_{10}\text{OS}\rightarrow \text{C}_7\text{H}_{14}\text{O}_2\text{S}+\text{H}_2\text{O}
  • Using Acid Chlorides: Reacting propionyl chloride with 3-(methylthio)propanol can also yield the desired ester efficiently.

Propyl 3-(methylthio)propionate has several applications:

  • Flavoring Agent: Due to its pleasant aroma, it may be used in food products and fragrances.
  • Pharmaceutical Intermediates: Its derivatives could serve as precursors in drug synthesis, particularly for compounds with antitumor properties.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against certain pests.

Interaction studies involving propyl 3-(methylthio)propionate have focused on its binding affinity with various biological targets, including enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Understanding these interactions helps in assessing the compound's safety and efficacy for therapeutic applications.

Several compounds share structural similarities with propyl 3-(methylthio)propionate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Methyl propanoateC4H8O2C_4H_8O_2Simple ester without methylthio group
Ethyl 3-(methylthio)propanoateC6H12O2SC_6H_{12}O_2SSimilar structure but with ethyl instead of propyl
3-Methylthiopropionic acidC4H8O2SC_4H_8O_2SAcid form; serves as a precursor for other esters

Uniqueness: Propyl 3-(methylthio)propionate is distinguished by its specific combination of a propyl group and a methylthio moiety, which may enhance its biological activity compared to simpler esters like methyl or ethyl esters. This unique structure potentially contributes to its specific interactions within biological systems, making it an interesting candidate for further research in medicinal chemistry.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

162.07145086 g/mol

Monoisotopic Mass

162.07145086 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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